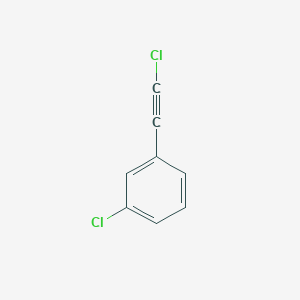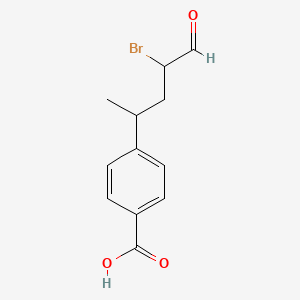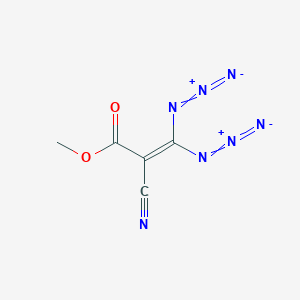
Methyl 3,3-diazido-2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-diazido-2-cyanoprop-2-enoate is a chemical compound known for its unique structure and reactivity It contains functional groups such as azides and a cyano group, making it a versatile compound in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-diazido-2-cyanoprop-2-enoate typically involves the reaction of methyl cyanoacetate with sodium azide under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the diazido compound. The reaction can be summarized as follows:
Starting Materials: Methyl cyanoacetate, sodium azide
Solvent: Dimethylformamide (DMF)
Temperature: Elevated temperatures (e.g., 80-100°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-diazido-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile, and mild heating.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, and solvents like water or ethanol.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Amino derivatives.
Applications De Recherche Scientifique
Methyl 3,3-diazido-2-cyanoprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Bioconjugation: The azido groups allow for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.
Mécanisme D'action
The mechanism of action of Methyl 3,3-diazido-2-cyanoprop-2-enoate involves its reactivity with nucleophiles and participation in cycloaddition reactions. The azido groups are highly reactive and can undergo nucleophilic substitution or cycloaddition to form stable products. The cyano group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
Methyl 3,3-diazido-2-cyanoprop-2-enoate is unique due to the presence of two azido groups, which provide a high degree of reactivity and versatility in chemical reactions. This distinguishes it from similar compounds that may have only one azido group or different functional groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
82140-87-2 |
|---|---|
Formule moléculaire |
C5H3N7O2 |
Poids moléculaire |
193.12 g/mol |
Nom IUPAC |
methyl 3,3-diazido-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C5H3N7O2/c1-14-5(13)3(2-6)4(9-11-7)10-12-8/h1H3 |
Clé InChI |
SCDAIFLSRKZZPS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C(N=[N+]=[N-])N=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
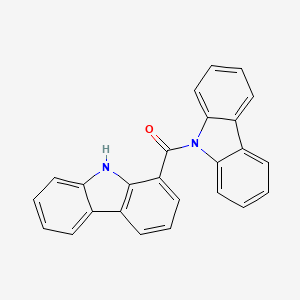
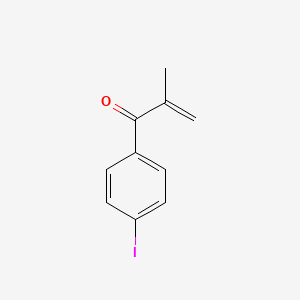
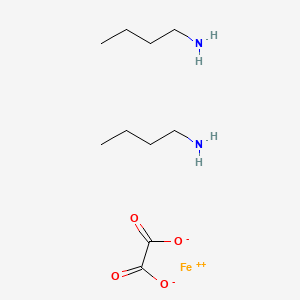
silane](/img/structure/B14427896.png)
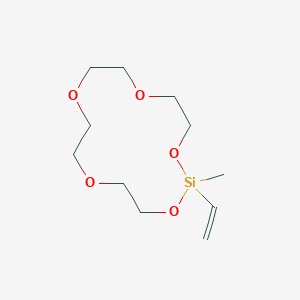
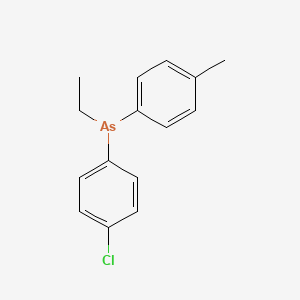
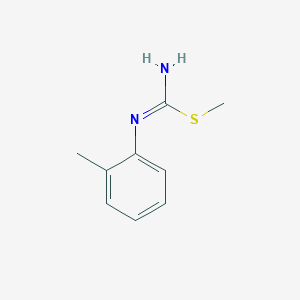
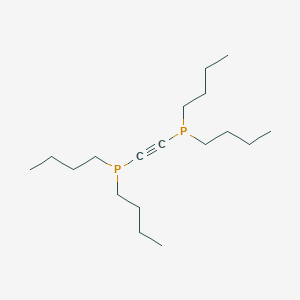
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)
